
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate is an organoselenium compound that has garnered interest due to its unique structural properties and potential applications in various fields of chemistry and biology. The presence of the phenylselanyl group imparts distinct reactivity and biological activity to the molecule, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate typically involves the oxidative selenofunctionalization of allenes. This process is metal-free and utilizes organoselenium reagents and 1-fluoropyridinium compounds. The reaction proceeds through the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling organoselenium compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to selenides or other reduced forms.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while reduction can produce selenides.
Applications De Recherche Scientifique
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate has several applications in scientific research:
Biology: The compound’s organoselenium moiety is of interest for its potential biological activity, including antioxidant properties.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the development of new drugs with selenium-based pharmacophores.
Industry: The compound may be used in the synthesis of other complex molecules, contributing to the development of new materials and chemicals.
Mécanisme D'action
The mechanism by which ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate exerts its effects involves the reactivity of the phenylselanyl group. This group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules. The molecular targets and pathways involved are still under investigation, but the compound’s ability to undergo oxidation and reduction is central to its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hagemann’s Ester: Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate, a structurally similar compound used in organic synthesis.
Ethyl 2-oxo-4-phenylbutyrate: Another ester with a similar functional group arrangement, used in various chemical reactions.
Uniqueness
Ethyl 2-methyl-4-oxo-3-(phenylselanyl)oct-2-enoate is unique due to the presence of the phenylselanyl group, which imparts distinct reactivity and potential biological activity. This sets it apart from other similar compounds that lack the selenium moiety.
Propriétés
Numéro CAS |
921755-03-5 |
|---|---|
Formule moléculaire |
C17H22O3Se |
Poids moléculaire |
353.3 g/mol |
Nom IUPAC |
ethyl 2-methyl-4-oxo-3-phenylselanyloct-2-enoate |
InChI |
InChI=1S/C17H22O3Se/c1-4-6-12-15(18)16(13(3)17(19)20-5-2)21-14-10-8-7-9-11-14/h7-11H,4-6,12H2,1-3H3 |
Clé InChI |
PRAGZTRYQQYWPW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C(=C(C)C(=O)OCC)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


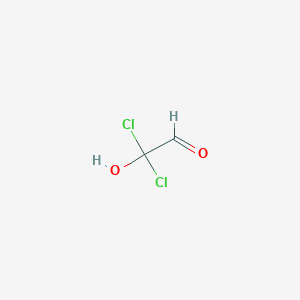
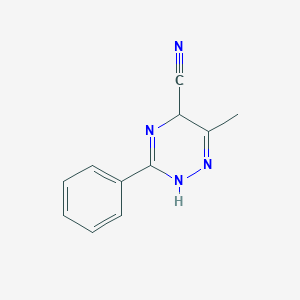
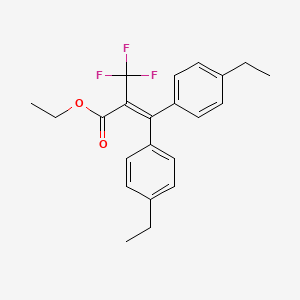
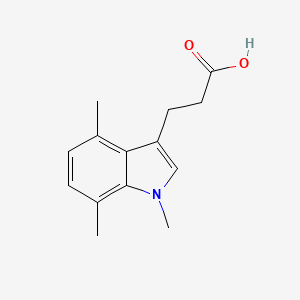
![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine-2-carbonitrile](/img/structure/B14197748.png)


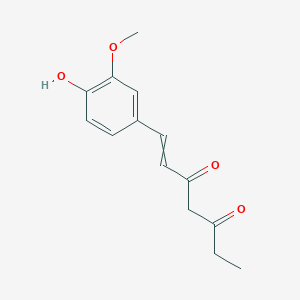
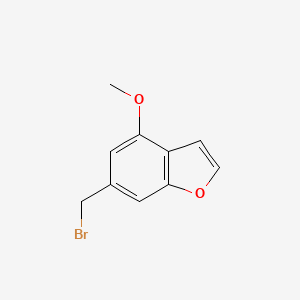
![5-[3-(2-Chlorophenyl)-1,2-oxazol-5-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B14197773.png)
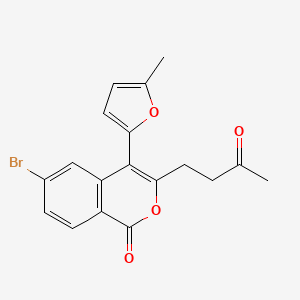
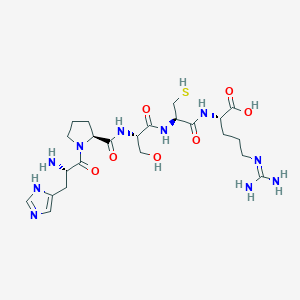
![Methanone, (3-fluorophenyl)[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14197786.png)

